molecular formula C11H14O2 B12604823 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one CAS No. 649570-46-7

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one

Cat. No.: B12604823
CAS No.: 649570-46-7
M. Wt: 178.23 g/mol
InChI Key: IMDDKGVZPSXZHD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one is an organic compound that features a unique structure combining a dihydropyran ring with a hexa-2,4-dien-1-one moiety

Preparation Methods

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydro-2H-pyran and hexa-2,4-dien-1-one.

    Reaction Conditions: The reaction is often carried out under mild conditions using catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyran ring, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and catalysts such as Pd/C. .

Scientific Research Applications

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:

Properties

CAS No.

649570-46-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyran-6-yl)hexa-2,4-dien-1-one

InChI

InChI=1S/C11H14O2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

IMDDKGVZPSXZHD-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)C1=CCCCO1

Origin of Product

United States

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